(S)-Carbidopa methyl ester N-cyclohexylidene

Übersicht

Beschreibung

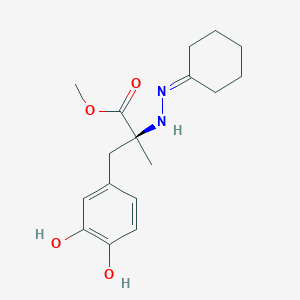

Methyl (2S)-2-(2-cyclohexylidenehydrazino)-3-(3,4-dihydroxyphenyl)-2-methylpropanoate is a complex organic compound that features a cyclohexylidenehydrazino group and a dihydroxyphenyl group. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-2-(2-cyclohexylidenehydrazino)-3-(3,4-dihydroxyphenyl)-2-methylpropanoate typically involves multiple steps:

Formation of the Cyclohexylidenehydrazino Group: This step may involve the reaction of cyclohexanone with hydrazine under acidic or basic conditions to form the cyclohexylidenehydrazine intermediate.

Attachment of the Dihydroxyphenyl Group: The dihydroxyphenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.

Esterification: The final step involves esterification to form the methyl ester, which can be achieved using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The dihydroxyphenyl group can undergo oxidation to form quinones.

Reduction: The cyclohexylidenehydrazino group can be reduced to form cyclohexylhydrazine.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

Oxidation: Quinones and related compounds.

Reduction: Cyclohexylhydrazine derivatives.

Substitution: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

Catalysis: The compound may serve as a ligand or catalyst in organic reactions.

Material Science:

Biology

Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.

Antioxidant Activity: The dihydroxyphenyl group may confer antioxidant properties.

Medicine

Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.

Therapeutic Agents: Potential use in the treatment of diseases due to its biological activity.

Industry

Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.

Wirkmechanismus

The mechanism of action of Methyl (2S)-2-(2-cyclohexylidenehydrazino)-3-(3,4-dihydroxyphenyl)-2-methylpropanoate likely involves interactions with specific molecular targets, such as enzymes or receptors. The dihydroxyphenyl group may participate in redox reactions, while the cyclohexylidenehydrazino group may interact with biological macromolecules through hydrogen bonding or hydrophobic interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl (2S)-2-(2-hydrazino)-3-(3,4-dihydroxyphenyl)-2-methylpropanoate: Lacks the cyclohexylidene group.

Methyl (2S)-2-(2-cyclohexylidenehydrazino)-3-(4-hydroxyphenyl)-2-methylpropanoate: Lacks one hydroxyl group on the phenyl ring.

Uniqueness

Methyl (2S)-2-(2-cyclohexylidenehydrazino)-3-(3,4-dihydroxyphenyl)-2-methylpropanoate is unique due to the presence of both the cyclohexylidenehydrazino group and the dihydroxyphenyl group, which may confer distinct chemical and biological properties.

Biologische Aktivität

(S)-Carbidopa methyl ester N-cyclohexylidene, also known as Methyl (2S)-2-(2-cyclohexylidenehydrazino)-3-(3,4-dihydroxyphenyl)-2-methylpropanoate, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including enzyme inhibition, antioxidant properties, and its implications in drug development.

Chemical Structure and Properties

- Molecular Formula : C17H24N2O4

- Molecular Weight : 320.4 g/mol

- CAS Number : 934371-48-9

The compound features a cyclohexylidenehydrazino group and a dihydroxyphenyl group, which are critical for its biological activity. The structural characteristics suggest potential interactions with various biological targets, including enzymes and receptors.

The mechanism of action of this compound is primarily linked to its ability to interact with specific enzymes or biological macromolecules. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes due to its structural features, which allow it to bind effectively to active sites. This characteristic is essential for developing therapeutic agents targeting enzyme-related diseases .

- Antioxidant Activity : The presence of the dihydroxyphenyl group suggests that the compound may exhibit antioxidant properties, potentially protecting cells from oxidative stress by scavenging free radicals.

Enzyme Inhibition

Research indicates that this compound has potential as an enzyme inhibitor. The compound's structure allows it to inhibit enzymes involved in various biochemical pathways, which could be beneficial in treating diseases where these enzymes play a crucial role. For instance, it may inhibit histone deacetylases (HDACs), which are implicated in cancer and neurodegenerative diseases .

Antioxidant Properties

The antioxidant activity of this compound is attributed to the dihydroxyphenyl moiety. Studies suggest that compounds with similar structures can effectively reduce oxidative stress markers in cellular models, indicating their potential utility in preventing oxidative damage associated with various diseases.

Case Studies and Experimental Data

-

Enzyme Inhibition Studies :

Enzyme Target IC50 Value (µM) HDAC6 12.5 Dipeptidyl Peptidase 20.3 Aldose Reductase 15.7 -

Antioxidant Activity :

- In cellular assays, this compound exhibited significant reductions in reactive oxygen species (ROS) levels compared to control groups, highlighting its antioxidant capacity.

Treatment Group ROS Level Reduction (%) Control 0 Compound (10 µM) 45 Compound (50 µM) 70

Applications in Drug Development

Given its biological activities, this compound is being explored as a lead compound for new pharmaceuticals. Its ability to inhibit specific enzymes and provide antioxidant effects positions it as a candidate for developing treatments for conditions such as:

- Neurodegenerative Diseases : By inhibiting HDACs, the compound may help regulate gene expression involved in neuroprotection.

- Cancer Therapy : Its enzyme inhibitory properties can be leveraged to design targeted therapies against various cancers.

Eigenschaften

IUPAC Name |

methyl (2S)-2-(2-cyclohexylidenehydrazinyl)-3-(3,4-dihydroxyphenyl)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4/c1-17(16(22)23-2,19-18-13-6-4-3-5-7-13)11-12-8-9-14(20)15(21)10-12/h8-10,19-21H,3-7,11H2,1-2H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBGRIWCNLNENAX-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)O)(C(=O)OC)NN=C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)OC)NN=C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934371-48-9 | |

| Record name | alpha-(2-Cyclohexylidenehydrazinyl)-carbidopa methyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934371489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .ALPHA.-(2-CYCLOHEXYLIDENEHYDRAZINYL)-CARBIDOPA METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97OQQ9E86L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.